Malonyl chloride Malonyl chloride
Brand Name: Vulcanchem
CAS No.: 1663-67-8
VCID: VC21200264
InChI: InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2
SMILES: C(C(=O)Cl)C(=O)Cl
Molecular Formula: C3H2Cl2O2
Molecular Weight: 140.95 g/mol

Malonyl chloride

CAS No.: 1663-67-8

Cat. No.: VC21200264

Molecular Formula: C3H2Cl2O2

Molecular Weight: 140.95 g/mol

* For research use only. Not for human or veterinary use.

Malonyl chloride - 1663-67-8

Specification

CAS No. 1663-67-8
Molecular Formula C3H2Cl2O2
Molecular Weight 140.95 g/mol
IUPAC Name propanedioyl dichloride
Standard InChI InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2
Standard InChI Key SXYFKXOFMCIXQW-UHFFFAOYSA-N
SMILES C(C(=O)Cl)C(=O)Cl
Canonical SMILES C(C(=O)Cl)C(=O)Cl

Introduction

Physical and Chemical Properties

Molecular Structure and Identification

Malonyl chloride consists of a central methylene group (CH₂) flanked by two acyl chloride functional groups (COCl) . This arrangement gives the molecule its characteristic reactivity and makes it an excellent acylating agent. With a molecular weight of 140.95 g/mol, the compound is represented by the International Chemical Identifier 1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2 .

The presence of two electron-withdrawing acyl chloride groups creates an electron-deficient carbon center that readily undergoes nucleophilic attack. This electronic configuration contributes significantly to the compound's high reactivity in various chemical transformations.

Physical Properties

Malonyl chloride exhibits distinct physical characteristics that are important for its handling and application. Table 1 presents the key physical properties of this compound:

PropertyValue
Boiling point53-55°C at 19 mmHg pressure
Density1.449 g/mL at 25°C
Refractive indexn 20/D 1.465
Flash point117°F
AppearanceClear yellow to orange to brown liquid
FormLiquid
Water SolubilityDecomposes

Table 1: Physical properties of malonyl chloride

The physical state of malonyl chloride as a liquid at room temperature facilitates its handling in laboratory settings, though precautions must be taken due to its reactivity and sensitivity to moisture.

Chemical Reactivity and Stability

Malonyl chloride demonstrates pronounced chemical reactivity, particularly toward nucleophiles. The compound reacts violently with water and protic solvents, undergoing rapid hydrolysis to form malonic acid and hydrochloric acid . This high reactivity necessitates handling under anhydrous conditions and appropriate safety measures.

Regarding stability, malonyl chloride is notably unstable at room temperature, degrading within a few days . This instability presents challenges for storage and handling, requiring that the compound be used shortly after preparation or purification. For optimal results in synthetic applications, it is recommended to use freshly distilled or freshly prepared malonyl chloride .

Synthesis Methods

Green Chemistry Approaches

Recent research has focused on developing more environmentally sustainable methods for synthesizing malonyl chlorides. Patil and Chavan have investigated a three-step process that offers advantages from a green chemistry perspective:

  • Selective saponification of dialkyl malonate

  • Hydrolysis to form monoalkyl malonic acid

  • Chlorination of monoalkyl malonic acid with thionyl chloride

This approach has been studied both with and without solvent (methylene chloride), with the solvent-free method demonstrating superior results. The research revealed significantly higher conversion rates in solvent-free conditions, as shown in Table 2:

Process TypeMethyl Malonic Acid Conversion
With Solvent78.67%
Solvent-Free93.08%

Table 2: Conversion rates in solvent versus solvent-free synthesis of malonyl chloride derivatives

The solvent-free approach offers several environmental advantages: it eliminates the use of methylene chloride (a chlorinated solvent with environmental concerns), reduces waste generation, and improves atom economy by achieving higher conversion rates.

Industrial Production Considerations

In industrial settings, the production of malonyl chloride presents several practical considerations. The process typically employs excess thionyl chloride to ensure complete conversion, with the unreacted thionyl chloride recovered through distillation and recycled . The gaseous byproducts (hydrogen chloride and sulfur dioxide) can be removed through appropriate scrubbing systems, minimizing environmental impact.

The industrial synthesis avoids the formation of impurities, thereby reducing isolation costs. Additionally, the reaction's moderate exothermicity (when refluxed at 40-45°C) makes it manageable at industrial scale with appropriate temperature control systems .

Chemical Reactions and Applications

General Reaction Patterns

Malonyl chloride participates in numerous chemical transformations, primarily through nucleophilic substitution reactions at the carbonyl carbon atoms. The high electrophilicity of these carbon centers, enhanced by the electron-withdrawing chlorine atoms, makes them susceptible to attack by various nucleophiles including amines, alcohols, and thiols.

The bifunctional nature of malonyl chloride allows for both mono- and di-substitution reactions, depending on the reaction conditions and the nucleophile used. This versatility contributes significantly to the compound's utility in organic synthesis.

Applications in Organic Synthesis

The diverse reactivity profile of malonyl chloride has led to its application in numerous synthetic pathways:

  • Synthesis of heterocyclic compounds through diacylation reactions

  • Production of alkaloids with tetracyclic cores, including cyclopiamide A and speradine E

  • Development of 6-tetrathiafulvalene-polymer through condensation polymerization with tetrathiafulvalene-based dihydroxy monomers

  • Preparation of nitrogen-doped titanium dioxide films via molecular layer deposition techniques

  • Formation of alkyne-substituted 1,3-oxazines through reactions with arylpropynamides

  • Utilization as a coupling agent in the synthesis of block copolymers via anionic polymerization

  • Service as an important intermediate in the manufacture of pharmaceutical and agrochemical products

These applications demonstrate the significance of malonyl chloride across multiple fields of chemistry, from materials science to medicinal chemistry.

Reaction Kinetics

Studies on the reaction kinetics of malonyl chloride provide valuable insights for optimizing synthetic procedures. Research by Patil and Chavan examined the disappearance of monoalkyl malonic acid during its reaction with thionyl chloride to form monoalkyl malonyl chloride .

Their findings demonstrated that the reaction proceeds efficiently in both solvent-based and solvent-free conditions, with monitoring via thin layer chromatography allowing for precise tracking of reaction progress. The concentration versus time curves revealed more rapid and complete conversion in solvent-free conditions, suggesting kinetic advantages to eliminating the solvent .

Analytical Characterization

Chromatographic Analysis

Thin layer chromatography (TLC) serves as an effective analytical tool for monitoring reactions involving malonyl chloride and its derivatives. Research has established that a mobile phase consisting of hexane:ethyl acetate (50:50) provides good separation for tracking the conversion of monoalkyl malonic acid to monoalkyl malonyl chloride .

The calibration curves developed for both methyl malonic acid and ethyl malonic acid enable quantitative analysis of reaction progress and yield determination. This analytical approach proves particularly valuable given the reactive and unstable nature of malonyl chloride, which complicates direct analysis .

Spectroscopic Identification

While specific spectroscopic data for malonyl chloride is limited in the provided search results, the compound would typically display characteristic spectral features:

  • Infrared spectroscopy would show strong carbonyl stretching bands characteristic of acyl chlorides

  • Nuclear magnetic resonance spectroscopy would display signals corresponding to the methylene protons and the carbonyl carbons

These spectroscopic techniques, along with mass spectrometry, provide powerful tools for confirming the identity and purity of malonyl chloride in synthetic applications.

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